molecular formula C7H13BO2 B3029985 4-Methylcyclohexen-1-ylboronic acid CAS No. 850567-92-9

4-Methylcyclohexen-1-ylboronic acid

Cat. No.: B3029985
CAS No.: 850567-92-9
M. Wt: 139.99
InChI Key: SJZMIZIVYIOMIW-UHFFFAOYSA-N
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Description

4-Methylcyclohexen-1-ylboronic acid is an organic compound with the molecular formula C7H13BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a 4-methylcyclohexenyl group

Scientific Research Applications

4-Methylcyclohexen-1-ylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Methylcyclohexen-1-ylboronic acid is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Methylcyclohexen-1-ylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, depending on their specific structures and the presence of other functional groups .

Mode of Action

The mode of action of this compound is primarily through its involvement in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as a nucleophile, transferring its organic group from boron to palladium during the transmetalation step of the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds, contributing to the synthesis of various complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, which can have diverse effects at the molecular and cellular levels, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and a suitable base, are crucial for its action . Additionally, factors such as temperature, pH, and the presence of other reactive species can also affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexen-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-methylcyclohexene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexen-1-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclohexylboronic acid

Uniqueness

4-Methylcyclohexen-1-ylboronic acid is unique due to its cyclic structure and the presence of a methyl group, which imparts distinct reactivity and steric properties. Compared to other boronic acids, it offers enhanced stability and selectivity in certain reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

(4-methylcyclohexen-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c1-6-2-4-7(5-3-6)8(9)10/h4,6,9-10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZMIZIVYIOMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657289
Record name (4-Methylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-92-9
Record name (4-Methylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylcyclohexen-1-ylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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